molecular formula C9H10ClFO3S B2924437 5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride CAS No. 1216147-31-7

5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride

Cat. No.: B2924437
CAS No.: 1216147-31-7
M. Wt: 252.68
InChI Key: CXPQORTYFWWSDZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride: is an organic compound with the molecular formula C9H10ClFO3S and a molecular weight of 252.69 g/mol . This compound is characterized by the presence of a fluorine atom, an isopropoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Chemistry: 5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride is used as a building block in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. The resulting sulfonamide derivatives can be used to study enzyme inhibition and protein-protein interactions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and ligands for various chemical processes .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS will provide comprehensive information about the potential hazards, safe handling procedures, and emergency response measures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 5-fluoro-2-(propan-2-yloxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonyl Fluorides: Formed by reduction reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, such as amines and thiols, to form stable sulfonamide and sulfonate linkages. This covalent modification can alter the activity and function of the target molecules, making it useful in enzyme inhibition studies and the development of bioactive compounds .

Comparison with Similar Compounds

    5-Fluoro-2-(propan-2-yloxy)benzenesulfonic acid: The precursor to 5-Fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride.

    5-Fluoro-2-(propan-2-yloxy)benzenesulfonamide: A derivative formed by the reaction with amines.

    5-Fluoro-2-(propan-2-yloxy)benzenesulfonate: A derivative formed by the reaction with alcohols.

Uniqueness: this compound is unique due to the presence of the sulfonyl chloride group, which makes it highly reactive towards nucleophiles. This reactivity allows for the efficient modification of various molecules, making it a valuable tool in synthetic chemistry and biological research .

Properties

IUPAC Name

5-fluoro-2-propan-2-yloxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO3S/c1-6(2)14-8-4-3-7(11)5-9(8)15(10,12)13/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPQORTYFWWSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216147-31-7
Record name 5-fluoro-2-(propan-2-yloxy)benzene-1-sulfonyl chloride
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